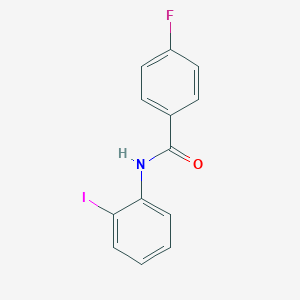

4-fluoro-N-(2-iodophenyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a critical class of organic compounds with extensive applications, particularly in medicinal chemistry and drug discovery. researchgate.netontosight.ai Their versatile structure is a cornerstone in the synthesis of molecules with a wide range of pharmacological and biological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.netontosight.ai The benzamide core is a key pharmacophore, a molecular feature responsible for a drug's physiological or pharmacological action. researchgate.net

Researchers are continuously exploring the synthesis and biological evaluation of novel benzamide derivatives. ontosight.ai For instance, studies have shown that specific substitutions on the benzamide ring can lead to potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov The development of amino-substituted benzamide derivatives has also yielded promising antioxidant agents. acs.org The ability of the benzamide structure to be readily modified makes it an invaluable tool for developing new therapeutic agents and for studying complex biochemical pathways. ontosight.aiontosight.ai

Strategic Role of Halogenated Benzamides in Synthetic Methodologies

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide scaffold plays a crucial strategic role in modern synthetic chemistry. researchgate.net Halogenated benzamides are not merely end-products but are often key intermediates, serving as versatile building blocks for constructing more complex molecular architectures. mdpi.com The carbon-halogen bond is a highly valuable functional group that provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions. rsc.org

The strategic placement of halogens on the benzamide ring system is often achieved through C-H bond activation and functionalization, a powerful technique that allows for direct modification of the molecule with high regioselectivity. rsc.orgacs.org The presence and nature of the halogen can influence the supramolecular assembly of molecules in the solid state through halogen bonding and other noncovalent interactions, which is a key area of study in crystal engineering. researchgate.net Furthermore, halogen substituents can significantly modulate the electronic properties and biological activity of the parent benzamide, making them essential tools for fine-tuning molecules for specific applications, such as ligands for biological receptors. bohrium.com

Overview of 4-Fluoro-N-(2-iodophenyl)benzamide as a Versatile Synthetic Intermediate

Among the vast family of halogenated benzamides, This compound stands out as a particularly useful and versatile synthetic intermediate. This compound incorporates two different halogen atoms at specific positions, offering multiple sites for selective chemical modification. The fluorine atom on the benzoyl ring and the iodine atom on the N-phenyl ring provide distinct reactivity profiles, allowing for stepwise and controlled synthetic transformations.

The synthesis of This compound can be achieved by reacting 2-iodoaniline (B362364) with 4-fluorobenzoic acid. nih.gov This intermediate serves as a crucial precursor in the synthesis of more complex heterocyclic structures. For example, it is a key starting material for producing N-(2-alkynyl)aryl benzamides through Sonogashira coupling, where the iodine atom is replaced with an acetylene (B1199291) group. nih.govacs.org These resulting compounds can then undergo further reactions, such as gold(I)-catalyzed cycloisomerization, to form biologically relevant scaffolds like 4H-benzo[d] ontosight.aiontosight.aioxazines. nih.govacs.orgresearchgate.net The utility of This compound is demonstrated by its role in building complex molecules with potential applications in areas like cancer research. nih.govresearchgate.net

Compound Information Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 136138-52-8 chemsrc.com | C₁₃H₉FINO | 127–130 nih.gov |

| 4-Chloro-N-(2-iodophenyl)benzamide | C₁₃H₉ClINO | 143–145 nih.gov | |

| 4-Fluoro-N-(2-(phenylethynyl)phenyl)benzamide | C₂₁H₁₄FNO | 142–144 nih.gov | |

| 2-Iodoaniline | C₆H₆IN | ||

| 4-Fluorobenzoic acid | C₇H₅FO₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-iodophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUZVFZTXIPYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Transformations Involving 4 Fluoro N 2 Iodophenyl Benzamide Scaffolds

Investigation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metals are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. virginia.eduvu.nl The following sections explore the mechanistic details of how different transition metals interact with 4-fluoro-N-(2-iodophenyl)benzamide and related substrates to facilitate remarkable chemical transformations.

Nickel-Catalyzed Processes (e.g., Intramolecular Mizoroki–Heck Reaction)

Nickel catalysis has emerged as a sustainable and cost-effective alternative to palladium for various cross-coupling reactions, including the intramolecular Mizoroki–Heck reaction. nih.govnih.gov This reaction is a powerful tool for synthesizing phenanthridinone analogues, which are important structural motifs in medicinal chemistry. nih.govacs.org

The initiation of the nickel-catalyzed Mizoroki–Heck reaction is critically dependent on the presence of a reducing metal, such as manganese (Mn) or zinc (Zn). nih.govacs.org Experiments have shown that in the absence of a reducing agent, the catalytic cycle is completely hindered, indicating that a Ni(II) species does not initiate the reaction. The use of Ni(COD)₂ in the absence of a reducing metal results in only a small amount of the cyclized product, consistent with a single round of catalyst activity. nih.govacs.org This strongly suggests that a low-valent Ni(0) species, generated in situ by the reduction of a Ni(II) salt by the metallic reducing agent, is the true catalytic species. nih.govnih.gov

The choice of ligand also plays a crucial role in the efficiency and selectivity of the reaction. Bidentate ligands, such as bipyridine (bipy), have been shown to be effective in promoting the desired transformation. nih.govacs.org The ligand facilitates the oxidative addition of the aryl halide to the nickel center and influences the subsequent steps of the catalytic cycle. nih.gov In some cases, the addition of iodide has been observed to improve the reactivity of nickel-catalyzed transformations. nih.govacs.org The exact role of iodide is not definitively known, but it has been proposed to facilitate electron transfer from the reducing agent to the nickel complex, promote the formation of a beneficial nickelate complex, or facilitate β-hydride elimination. nih.govacs.org

Table 1: Effect of Reducing Metal and Ligand on Ni-Catalyzed Mizoroki-Heck Reaction

| Catalyst System | Reducing Agent | Ligand | Additive | Product Yield (%) | Reference |

| NiCl₂ | Zn | bipy | - | Promising | nih.govacs.org |

| Ni(COD)₂ | None | - | - | 8 | nih.govacs.org |

| Ni(II) | None | - | - | 0 | nih.govacs.org |

A common challenge in nickel-catalyzed Mizoroki–Heck reactions is the formation of side products, such as protodehalogenated and alkene reduction products. nih.govnih.govacs.org These side products are often the result of the formation of nickel-hydride (Ni-H) intermediates. nih.govacs.org The formation of these intermediates can occur through various pathways, including β-hydride elimination from an alkyl-nickel intermediate.

The proposed catalytic cycle for the Mizoroki-Heck reaction involves the oxidative addition of the aryl halide to a Ni(0) species to form a Ni(II) intermediate. nih.gov Subsequent intramolecular migratory insertion of the alkene into the Ni-aryl bond forms an alkyl-Ni(II) species. nih.govnih.gov β-Hydride elimination from this intermediate yields the desired cyclized product and a Ni(II)-hydride species. nih.gov Reductive elimination from the Ni(II)-hydride species can lead to the formation of the alkene reduction side product. The protodehalogenated side product can arise from the reaction of the initial aryl-nickel intermediate with a hydrogen source. nih.gov Careful optimization of reaction conditions, including the choice of ligand and additives, is crucial to minimize the formation of these side products and maximize the yield of the desired phenanthridinone product. nih.govacs.org

Palladium-Catalyzed Transformations (e.g., Cross-Coupling, Cyclization)

Palladium catalysts are widely used in organic synthesis for their ability to mediate a vast array of cross-coupling and cyclization reactions. chim.itnih.govscience.gov In the context of substrates like this compound, palladium catalysis enables the construction of complex heterocyclic frameworks. utoronto.cascholaris.ca

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. rsc.org This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. rsc.org

In the case of cyclization reactions, the mechanism often involves an intramolecular carbopalladation step. chim.it For instance, in the palladium-catalyzed synthesis of dihydroisoquinolinones, an aryl palladium species formed from the oxidative addition of the aryl iodide undergoes intramolecular insertion of an alkene. utoronto.ca The resulting alkylpalladium intermediate can then undergo further transformations to yield the final cyclized product. The choice of ligands, bases, and reaction conditions can significantly influence the efficiency and selectivity of these palladium-catalyzed transformations. researchgate.net

Gold(I)-Catalyzed Cycloisomerization Pathways

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes and related substrates, offering mild reaction conditions and unique reactivity. acs.orgnih.govresearchgate.net In the case of N-(2-alkynyl)aryl benzamides, which can be derived from this compound, gold(I) catalysis facilitates the synthesis of 4H-benzo[d] nih.govnih.govoxazines. acs.orgnih.gov

The proposed mechanism for this transformation begins with the coordination of the cationic gold(I) catalyst to the alkyne moiety of the starting material, forming a gold-π complex. acs.orgnih.gov This activation of the alkyne promotes a nucleophilic attack from the amide oxygen in a 6-exo-dig cyclization pathway. acs.orgnih.gov This step leads to the formation of a vinylidene gold(I) benzoxazonium intermediate. acs.orgnih.gov Subsequent protodeauration or other terminating steps release the 4H-benzo[d] nih.govnih.govoxazine (B8389632) product and regenerate the active gold(I) catalyst, allowing the catalytic cycle to continue. frontiersin.org This methodology provides a direct and atom-economical route to these valuable heterocyclic structures under mild conditions. acs.orgnih.gov

Table 2: Gold(I)-Catalyzed Cycloisomerization of N-(2-alkynyl)aryl benzamides

| Catalyst | Product | Yield (%) | Reference |

| Gold(I) C1 | 4-benzyliden-2-aryl-4H-benzo[d] nih.govnih.govoxazine | Varies (modest to excellent) | acs.orgnih.gov |

| Gold(I) C5 | 4-benzyliden-2-aryl-4H-benzo[d] nih.govnih.govoxazine | Varies (modest to excellent) | acs.orgnih.gov |

Cobalt-Catalyzed C-H/N-H Annulation Mechanisms

Cobalt catalysis has gained significant attention for its ability to mediate C-H activation and annulation reactions, providing a sustainable and efficient approach to the synthesis of N-heterocycles. nih.govnih.govrsc.org The C-H/N-H annulation of benzamides with alkynes or alkenes, a reaction relevant to derivatives of this compound, allows for the construction of isoquinolinone and related frameworks. nih.govresearchgate.net

A plausible mechanism for the cobalt-catalyzed C-H/N-H annulation involves the formation of a cobaltacycle intermediate. nih.gov The reaction is often initiated by the coordination of the directing group on the benzamide (B126) substrate to the cobalt center. This is followed by a C-H bond activation step, leading to the formation of a five-membered cobaltacycle. Subsequently, the alkyne or alkene substrate coordinates to the cobalt center and undergoes migratory insertion into the Co-C bond of the cobaltacycle. This insertion expands the ring and is followed by reductive elimination, which forges the new C-C and C-N bonds of the heterocyclic product and regenerates the active cobalt catalyst. nih.gov In some cases, an external oxidant is required to facilitate the catalytic turnover. nih.govnih.gov Electrochemical methods have also been developed to regenerate the active cobalt catalyst, offering a greener alternative to chemical oxidants. nih.gov

Regioselectivity and Stereoselectivity Control in Catalytic Systems

Controlling regioselectivity and stereoselectivity is paramount in catalysis for the synthesis of specific isomers. In transformations involving this compound and related structures, the choice of catalyst, ligand, and reaction conditions plays a pivotal role.

Nickel-Catalyzed Intramolecular Mizoroki–Heck Reaction: A nickel-catalyzed enantioselective intramolecular Mizoroki–Heck reaction has been developed to convert symmetrical 1,4-cyclohexadienes bearing an aryl halide, such as the N-(4-fluoro-2-iodophenyl)amide scaffold, into phenanthridinone analogues with quaternary stereocenters. acs.org The reaction demonstrates high regioselectivity, proceeding via a carboiodination mechanism. utoronto.ca The sustainability and lower cost of nickel catalysts, combined with significantly faster reaction rates (1 hour vs. 20 hours for palladium), make this an attractive process. acs.org Good to excellent yields and high enantioselectivity were achieved using a newly synthesized chiral iQuinox-type bidentate ligand. acs.org

Computational studies on related Ni-catalyzed reactions have shown that the initial olefin insertion before oxidative addition and reductive elimination is crucial for the high stereo- and regioselectivity observed. uzh.ch The amide group, in particular, plays a key role in directing the reaction pathway. uzh.ch

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Annulation: In the NHC-catalyzed atroposelective annulation of alkynyl aldehydes and benzoylthioureas, where substrates like (Z)-4-fluoro-N-(3-(2-iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide are formed, the choice of the NHC precatalyst is critical for stereoselectivity. nih.govsemanticscholar.orgmdpi.comresearchgate.net For instance, aminoindanol-derived NHC precatalysts bearing electron-rich N-aryl groups may lead to lower yields and moderate optical purities, while those with electron-poor groups can result in trace amounts of product. semanticscholar.org The optimization of the catalyst, base, and solvent system is essential to achieve high yields and enantioselectivity. nih.gov

Table 1: Catalyst and Ligand Effects on Selectivity in Transformations

| Reaction Type | Catalyst/Ligand System | Substrate Fragment | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Mizoroki–Heck | NiX₂ / Chiral iQuinox Ligand (L27) | N-(4-fluoro-2-iodophenyl)amide | Good to excellent yields, high enantioselectivity for phenanthridinones. acs.org | acs.org |

| Atroposelective Annulation | Aminoindanol-derived NHC Precatalyst | Benzoylthiourea (B1224501) (forming a related thiazine) | Moderate to high yields, moderate to excellent optical purities for axially chiral thiazines. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

Mechanistic Studies of Organocatalytic Reactions (e.g., N-Heterocyclic Carbene (NHC)-Catalyzed Annulation)

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), provides a powerful metal-free approach to complex molecule synthesis. The annulation reactions involving this compound derivatives often proceed through well-defined mechanistic pathways.

A prominent example is the NHC-catalyzed atroposelective annulation to produce axially chiral thiazine (B8601807) derivatives. nih.govsemanticscholar.org The proposed mechanism involves several key steps:

The NHC catalyst adds to an alkynyl aldehyde, generating an acetylenic acylazolium intermediate (I). nih.gov

Nucleophilic addition of a deprotonated benzoylthiourea (containing the this compound moiety) to this intermediate forges a C-S bond. nih.gov

Subsequent proton transfer and tautomerization lead to an NHC-bound acyl azolium intermediate (II). nih.gov

This intermediate then undergoes intramolecular nucleophilic addition and elimination steps to deliver the final axially chiral thiazine product and regenerate the NHC catalyst for the next cycle. nih.gov

In a related hetero-[10 + 2] annulation, the NHC catalyst first forms a Breslow intermediate with an aldehyde, which is then oxidized to a key NHC-bounded aza-benzofulvene intermediate. nih.gov This intermediate can then undergo a concerted [10 + 2] pathway or a stepwise Michael addition–acylation to form the final product. nih.gov The enantioselectivity in these reactions is often governed by the chiral environment provided by the NHC catalyst, which is frequently derived from structures like aminoindanol. semanticscholar.orgchemrxiv.org

Mechanistic Insights into Metal-Free Transformations

Beyond organocatalysis, other metal-free transformations offer alternative synthetic routes. Base-promoted reactions are particularly noteworthy.

A transition-metal-free synthesis of quinazolin-4-ones has been developed using a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides. nih.govacs.org The proposed mechanism for this transformation is as follows:

The reaction begins with the SNAr reaction between an ortho-fluorobenzamide and an amide, promoted by a base like cesium carbonate (Cs₂CO₃), to form a diamide (B1670390) intermediate. nih.govacs.org

This diamide intermediate can be isolated from the reaction mixture under modified conditions (e.g., shorter reaction time). nih.govacs.org

The intermediate then undergoes a base-promoted intramolecular nucleophilic addition. nih.govacs.org

A final dehydration step yields the quinazolin-4-one product. nih.govacs.org

This methodology exhibits high chemoselectivity. For instance, reactions involving ortho-fluorobenzamides and ortho-iodobenzamides proceed selectively via the SNAr reaction at the C-F bond, leaving the C-I bond untouched for potential further functionalization. nih.govacs.org This highlights the differential reactivity of carbon-halogen bonds under these metal-free conditions. Such transformations often involve a base-promoted homolytic aromatic substitution (HAS) pathway, which includes the generation of an aryl radical, its addition to an arene, and subsequent electron and proton transfer to yield the coupled product. acs.org

Identification and Characterization of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for validating proposed mechanistic pathways.

In NHC-catalyzed reactions, acyl azolium intermediates are frequently postulated and sometimes observed. nih.govmdpi.com For example, in an NHC-catalyzed [10 + 2] annulation, a mass corresponding to the key NHC-bounded aza-benzofulvene intermediate (II) was successfully detected via high-resolution mass spectrometry, providing strong evidence for the proposed mechanism. nih.gov Similarly, in the synthesis of axially chiral thiazines, the formation of an NHC-bound acyl azolium intermediate (II) is a critical step before the final cyclization. nih.govsemanticscholar.org

In metal-free SNAr reactions for quinazolinone synthesis, the diamide intermediate (e.g., 4aa) has been successfully isolated and characterized. nih.govacs.org This provides direct proof of the initial intermolecular coupling before the subsequent intramolecular cyclization and dehydration steps.

Table 2: Key Identified Intermediates in Transformations

| Reaction Type | Intermediate Structure | Method of Identification | Role in Mechanism | Reference |

|---|---|---|---|---|

| NHC-Catalyzed [10+2] Annulation | NHC-bounded aza-benzofulvene | High-Resolution Mass Spectrometry | Key species undergoing cycloaddition. | nih.gov |

| NHC-Catalyzed Atroposelective Annulation | NHC-bound acyl azolium | Postulated based on established NHC catalysis principles and supported by product formation. | Precedes intramolecular nucleophilic addition. | nih.govsemanticscholar.org |

| Base-Promoted Quinazolinone Synthesis | Diamide Intermediate | Isolation and Characterization | Product of initial SNAr reaction before cyclization. | nih.govacs.org |

Kinetic Studies and Reaction Rate Analysis to Determine Rate-Limiting Steps

In an NHC-catalyzed [10 + 2] annulation, kinetic experiments were performed to probe the mechanistic details. nih.gov The initial rate of the reaction was monitored using in-situ ¹H-NMR and ¹⁹F-NMR spectroscopy. The results indicated that the reaction has a nearly first-order dependence on the concentration of the catalyst, suggesting that a step involving the catalyst is crucial in the rate-determining part of the cycle. nih.gov

Reactivity and Transformational Chemistry of 4 Fluoro N 2 Iodophenyl Benzamide

Aryl Halide Reactivity and Transformations

The presence of both an iodine and a fluorine atom on the two phenyl rings of 4-fluoro-N-(2-iodophenyl)benzamide is central to its chemical behavior. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, rendering the aryl iodide moiety the primary site for a variety of chemical transformations.

Exploiting the Aryl Iodide Moiety in Cross-Coupling Reactions (e.g., Suzuki Coupling)

The aryl iodide group in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction class is a powerful tool for the formation of carbon-carbon bonds, enabling the connection of the aryl iodide fragment with a wide range of organoboron reagents. libretexts.org

The general catalytic cycle of a Suzuki coupling involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org In the case of this compound, the reaction would selectively occur at the C-I bond due to its lower bond energy compared to the C-F bond. This allows for the introduction of new aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the aniline (B41778) ring, while leaving the 4-fluorobenzoyl moiety intact. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and yield in these transformations. libretexts.orgnih.gov

A variety of boronic acids or their esters can be employed in this context, leading to a diverse array of biaryl structures. This selectivity is a key advantage in multi-step syntheses, where the fluorine atom can be reserved for subsequent transformations if desired.

Functional Group Interconversion at the Iodine Center

The iodine atom of this compound can be readily converted into other functional groups, significantly expanding its synthetic utility. A prime example of this is the Sonogashira coupling, a palladium/copper-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

In a reported synthesis, this compound was subjected to a Sonogashira alkynylation with phenylacetylene (B144264). acs.orgnih.gov This reaction, catalyzed by (Ph₃P)₂PdCl₂ and CuI, resulted in the formation of N-(2-alkynyl)aryl benzamides, which are valuable precursors for the synthesis of various heterocyclic compounds. acs.org This transformation highlights the ability to replace the iodine with an alkyne moiety, a versatile functional group for further chemical manipulation.

Beyond the Sonogashira reaction, the aryl iodide can participate in other functional group interconversions. For instance, it can be converted to a diaryliodonium salt through oxidative activation, which can then be used in arylation reactions. acs.orgnih.gov These salts are effective reagents for the formation of C-O and C-N bonds under mild, transition-metal-free conditions. nih.gov

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental process in radical chemistry that can be utilized to generate aryl radicals from aryl halides. nih.govmanchester.ac.uk The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon interaction with a suitable radical initiator or under photoredox conditions, leading to the formation of a 2-(4-fluorobenzamido)phenyl radical. iu.edursc.org

This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including addition to multiple bonds and hydrogen atom abstraction. conicet.gov.ar The generation of this radical intermediate opens up synthetic pathways that are complementary to traditional ionic reactions. For example, photoredox catalysis can be employed to initiate the XAT process under mild conditions, using visible light and a photocatalyst. iu.edu The resulting aryl radical can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. The chemoselectivity of this process would again be dictated by the weaker C-I bond, leaving the C-F bond untouched.

Intramolecular Cyclizations and Annulation Reactions

The strategic positioning of the amide linkage and the reactive aryl iodide in this compound and its derivatives makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular reactions.

Synthesis of Phenanthridinone Derivatives

Phenanthridinones are an important class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. nih.gov The general structure of this compound provides a suitable scaffold for the construction of phenanthridinone derivatives. While direct cyclization of the parent compound is one possibility, derivatization followed by intramolecular cyclization is a common and effective strategy.

A notable example is the nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction. nih.gov In this type of transformation, a derivative of an N-(2-haloaryl)benzamide, where the other aromatic ring is appropriately substituted with a tethered alkene, can undergo cyclization to form a phenanthridinone analogue containing a quaternary stereocenter. nih.gov The aryl iodide of a molecule structurally related to this compound would readily undergo oxidative addition to a low-valent nickel catalyst, initiating the cyclization cascade. nih.gov This approach demonstrates how the aryl iodide can be leveraged to construct complex, polycyclic frameworks.

| Reaction Type | Catalyst System | Product Type | Key Features |

| Intramolecular Mizoroki-Heck | Ni-based catalysts | Phenanthridinone Derivatives | Enantioselective formation of quaternary stereocenters. nih.gov |

Formation of Axially Chiral Thiazine (B8601807) Derivatives

A remarkable application of a derivative of this compound is in the synthesis of axially chiral thiazine derivatives. An N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation reaction has been developed for the efficient synthesis of these valuable compounds. semanticscholar.orgmdpi.comnih.govresearchgate.net

In this process, a derivative, (Z)-4-fluoro-N-(3-(2-iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide, is formed through the reaction of an alkynyl aldehyde and a benzoylthiourea (B1224501). semanticscholar.orgmdpi.comnih.gov The presence of the bulky iodine atom on the N-aryl ring plays a crucial role in establishing the axial chirality in the resulting thiazine product. The reaction proceeds in moderate to high yields with good to excellent enantioselectivities. semanticscholar.orgmdpi.com

| Reactant | Catalyst | Product | Yield | Reference |

| (Z)-4-fluoro-N-(3-(2-iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide | N-heterocyclic carbene (NHC) | Axially chiral thiazine derivative | 49% | semanticscholar.orgmdpi.comnih.gov |

This methodology highlights the sophisticated use of the steric and electronic properties of the iodoaryl moiety in asymmetric catalysis to construct challenging molecular architectures. The resulting halide-containing products also offer opportunities for further synthetic transformations. mdpi.com

Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]Current time information in Bangalore, IN.researchgate.netoxazines

A notable transformation involving N-(2-alkynyl)aryl benzamides, a derivative of this compound, is the gold(I)-catalyzed synthesis of 4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazines. researchgate.netnih.govacs.orgnih.gov This process involves a cycloisomerization reaction that proceeds under mild conditions. nih.govacs.org The reaction is characterized by a chemoselective oxygen cyclization through a 6-exo-dig pathway, resulting in the formation of the heterocyclic oxazine (B8389632) ring system in moderate to good yields. nih.govacs.orgnih.gov

The mechanism is believed to initiate with the coordination of a cationic gold(I) complex to the alkyne functionality of the N-(2-alkynyl)aryl benzamide (B126). nih.govacs.org This is followed by a nucleophilic attack of the amide oxygen onto the activated alkyne, leading to the formation of a vinylidene gold(I) benzoxazonium intermediate. nih.govacs.org This cyclization is stereoselective, exclusively yielding the Z-isomer of the resulting 4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazine. nih.govacs.org This method offers significant advantages over previously reported metal-catalyzed procedures, as it can be performed at room temperature or with gentle heating (30 °C) and does not require an inert atmosphere. acs.org

The scope of this reaction is demonstrated by the successful synthesis of various substituted 4-benzyliden-2-aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazines. nih.govacs.org The reaction tolerates a range of substituents on the aryl group at the C-2 position, including methyl and phenyl groups, as well as electron-rich aryl groups containing one or two methoxy (B1213986) substituents. nih.govacs.org

| Starting Material | Catalyst | Product | Yield |

| N-(2-alkynyl)aryl benzamides | Gold(I) complex | 4H-Benzo[d] Current time information in Bangalore, IN.researchgate.netoxazines | Moderate to excellent |

Access to β-Carboline-1-one Derivatives

The core structure of this compound can be conceptually linked to the synthesis of β-carboline-1-one derivatives, a class of compounds with significant biological activity. researchgate.netresearchgate.net While direct synthesis from this compound is not explicitly detailed, related indole-2-carboxamides undergo annulation reactions with alkenes to form these structures. researchgate.net For instance, cobalt-catalyzed C-H/N-H activation and annulation of indole-2-carboxamides with cyclic alkenes like 1,2-dihydronaphthalene (B1214177) provides access to β-carboline-1-one derivatives under mild, room temperature conditions. researchgate.net This transformation is highly regio- and stereoselective. researchgate.net

Other synthetic routes to β-carbolinones involve palladium-catalyzed dehydrogenative annulation of indole-carboxamides with alkynes and copper-catalyzed C-N bond formation. researchgate.net The Pictet-Spengler reaction is a classic method for constructing the β-carboline skeleton, which can then be further modified to the corresponding lactam. mdpi.comsciforum.net

Quinazolinone Synthesis via Base-Promoted Cyclization

Quinazolinones can be synthesized from ortho-fluorobenzamides, such as this compound, through a base-promoted cyclization reaction. This transformation typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. For example, the reaction of an ortho-fluorobenzamide with an amide in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of a diamide (B1670390) intermediate. nih.govacs.org This intermediate then undergoes intramolecular nucleophilic addition promoted by the base, followed by dehydration to yield the quinazolinone ring system. nih.govacs.org

This method has been shown to be effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the benzamide ring. nih.gov The reaction of 2-fluoro-N-(o-tolyl)benzamide with acetamide, for instance, provides an efficient one-pot synthesis of methaqualone. nih.govacs.org The presence of a carbon-iodine or carbon-bromine bond in the product allows for further functionalization. nih.govacs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| ortho-Fluorobenzamide | Amide | Cs2CO3 | DMSO | Quinazolinone |

Enantioselective and Diastereoselective Annulations and Cyclizations

The structural framework of N-(2-iodophenyl)benzamides is utilized in various enantioselective and diastereoselective reactions to create chiral molecules. While specific examples for this compound are not abundant, related N-aryl maleimides undergo atroposelective desymmetrization through formal Diels-Alder reactions catalyzed by primary amines. researchgate.net

Furthermore, N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation of alkynyl aldehydes and benzoylthioureas provides access to axially chiral thiazine derivatives. mdpi.comsemanticscholar.org This reaction proceeds through the formation of an acetylenic acylazolium intermediate. mdpi.com The enantioselectivity of these reactions is often dependent on the choice of the chiral catalyst. mdpi.comsci-hub.se For instance, in the desymmetrization of prochiral cyclopentene-1,3-diones, a chiral bifunctional thiourea (B124793) catalyst is employed. sci-hub.se

Reactivity of the Fluorinated Phenyl Ring

Nucleophilic Aromatic Substitution (SNAr) on Ortho-Fluorobenzamides

The fluorine atom on the phenyl ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. In the context of ortho-fluorobenzamides, the fluorine atom can be displaced by a variety of nucleophiles. researchgate.net This reaction is a key step in the synthesis of quinazolinones, where an amide acts as the nucleophile. nih.govacs.org The SNAr reaction is generally favored when the aromatic ring is electron-deficient, and the presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. allen.inmasterorganicchemistry.com

The reaction of ortho-fluorobenzamides with alcohols and phenols in the presence of a strong base like potassium hydroxide (B78521) in DMSO can also proceed via an SNAr mechanism. researchgate.net This leads to the formation of ortho-alkoxy or ortho-aryloxy benzamides, which can then undergo further transformations. researchgate.net

Scope and Limitations of Reaction Protocols

The synthetic protocols involving this compound and its derivatives have a broad scope but also certain limitations.

The gold(I)-catalyzed synthesis of 4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazines is tolerant of various substituents on the aryl group at the C-2 position. nih.govacs.org However, the yields can vary from moderate to excellent, suggesting some sensitivity to the electronic and steric nature of the substituents.

The base-promoted synthesis of quinazolinones from ortho-fluorobenzamides is a versatile method that accommodates a range of amides and benzamides. nih.govacs.org A limitation can be the need for relatively high temperatures (135 °C) and long reaction times (24 hours). nih.govacs.org The choice of base is also crucial, with cesium carbonate being more effective than potassium carbonate in some cases. nih.gov

Enantioselective and diastereoselective reactions often require specific and sometimes complex chiral catalysts. researchgate.netmdpi.comsci-hub.se The enantiomeric or diastereomeric excess of the products can be sensitive to the catalyst structure and reaction conditions. mdpi.comsci-hub.se

The nucleophilic aromatic substitution on the fluorinated ring is generally efficient for electron-deficient arenes. allen.inmasterorganicchemistry.com The reactivity of less activated aryl fluorides can be a limitation, although methods for the SNAr of non-activated aryl fluorides are being developed. rsc.org

Future Research Directions and Perspectives on 4 Fluoro N 2 Iodophenyl Benzamide Derivatives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of N-aryl amides is a cornerstone of organic chemistry, and the development of greener, more efficient methods is a perpetual goal. For 4-fluoro-N-(2-iodophenyl)benzamide derivatives, future efforts will likely focus on moving beyond traditional coupling reagents and harsh conditions.

One promising avenue is the expansion of biocatalytic amide bond formation. The use of enzymes, such as those from the ATP-dependent amide bond synthetase (ABS) family, offers a sustainable alternative to conventional chemical methods. Research into ancestral ABS enzymes has demonstrated their potential for coupling a wide range of amine and carboxylic acid building blocks under mild, aqueous conditions. Future work could involve engineering these enzymes to accept fluorinated and iodinated substrates, thereby providing an environmentally benign route to this compound and its analogues.

Another area ripe for development is the use of mechanochemistry. Palladium-catalyzed reactions conducted under mechanochemical conditions, such as ball milling, have shown promise for forming carbon-carbon and carbon-nitrogen bonds without the need for bulk solvents. Applying these solvent-free or low-solvent methods to the synthesis of N-aryl amides would significantly reduce chemical waste and could lead to the discovery of novel reactivity.

Furthermore, the development of one-pot syntheses starting from readily available precursors will continue to be a priority. For instance, methods that combine iodination and amidation in a single vessel would streamline the synthesis of these complex molecules. A reported synthesis of N-(2-iodo-4-substituted phenyl)-p-substituted benzamides involved a two-step process of iodination followed by reaction with an acid chloride buet.ac.bd. Future research could focus on developing a one-pot procedure for such transformations, potentially using in situ generation of the necessary reagents.

Exploration of Undiscovered Reactivity and Transformation Pathways

The presence of both an iodine atom and a fluorine atom on the N-phenyl ring, along with the amide linkage, endows this compound with a rich and largely unexplored reactivity profile. The carbon-iodine bond, in particular, serves as a versatile handle for a variety of transformations.

A significant area of future research will be the continued exploration of palladium-catalyzed intramolecular C-H activation reactions to synthesize complex heterocyclic structures. For example, derivatives of N-(2-iodophenyl)benzamide can undergo palladium-catalyzed cyclization to form phenanthridinones, an important class of compounds with diverse biological activities nih.govnih.gov. Future studies could investigate the impact of the 4-fluoro substituent on the efficiency and regioselectivity of these cyclizations and expand the scope to include a wider range of substituted derivatives. The use of palladium nanoparticles as catalysts in these transformations is an emerging area that could offer enhanced reactivity and recyclability nih.gov.

Beyond palladium catalysis, visible-light-driven, transition-metal-free reactions represent a frontier in organic synthesis. The development of photocatalytic methods for the intramolecular arylation of N-(2-halobenzyl)-N-methylanilines to form phenanthridinones suggests that similar strategies could be applied to this compound derivatives researchgate.net. Such methods offer a milder and more sustainable alternative to traditional transition-metal-catalyzed approaches.

Radical-mediated transformations also hold significant potential. The carbon-iodine bond can be homolytically cleaved to generate aryl radicals, which can then participate in a variety of cyclization and addition reactions. For instance, tri-n-butyltin hydride-mediated radical reactions of ortho-iodobenzamides have been explored for the synthesis of benzomacrolactams researchgate.net. Future work could investigate similar radical cyclizations with this compound derivatives to access novel macrocyclic structures. Additionally, radical-initiated trifunctionalization reactions of alkenes and alkynes could be explored, where the aryl radical derived from the benzamide (B126) could add to an unsaturated system, followed by further functionalization nih.gov.

Advanced Structural Characterization of Complex Products and Intermediates

A thorough understanding of the three-dimensional structure of this compound derivatives and their reaction products is crucial for rationalizing their reactivity and designing new molecules with desired properties. Single-crystal X-ray diffraction is an indispensable tool for obtaining precise structural information.

Future research should focus on the systematic crystallographic analysis of a wide range of this compound derivatives and the products of their transformations. This will allow for a detailed examination of how substituents on both the benzoyl and the N-phenyl rings influence molecular conformation, packing, and intermolecular interactions such as hydrogen bonding and halogen bonding. For example, structural studies on 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide have revealed the importance of N—H⋯O hydrogen bonds and C—I⋯π(ring) halogen bonds in their crystal packing rsc.org. Similar detailed analyses of fluorinated analogues will provide valuable insights into the interplay of different non-covalent interactions.

In addition to final products, the characterization of reaction intermediates is critical for elucidating reaction mechanisms. Advanced techniques such as in situ X-ray diffraction and low-temperature crystallography could be employed to trap and structurally characterize transient intermediates in the reactions of this compound derivatives. This information would be invaluable for understanding the step-by-step processes of complex catalytic cycles.

Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. Future studies should routinely employ this technique to complement X-ray diffraction data, providing a deeper understanding of the forces that govern crystal packing and potentially influencing solid-state properties.

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding and Rational Design

The combination of experimental studies and computational modeling offers a powerful paradigm for accelerating the discovery and development of new reactions and molecules. For this compound derivatives, a synergistic approach will be essential for unraveling complex reaction mechanisms and for the rational design of new compounds with tailored properties.

Density Functional Theory (DFT) calculations can provide detailed insights into the energetics and geometries of reactants, transition states, and intermediates in catalytic cycles. For palladium-catalyzed reactions, for instance, DFT studies can help to elucidate the turnover-limiting step, the role of ligands, and the origin of selectivity organic-chemistry.org. Future computational work should focus on modeling the specific reactions of this compound, such as its cyclization to phenanthridinones, to understand the electronic and steric effects of the fluorine and iodine substituents. This will enable the rational design of more efficient catalysts and substrates.

The mechanism of amide bond formation itself can be a subject of combined experimental and computational investigation. For example, computational studies on the condensation of carboxylic acids and amines mediated by silane (B1218182) derivatives have provided deep mechanistic insights that can guide further experimental design rsc.org. Similar synergistic studies on the formation of this compound could lead to the development of improved synthetic protocols.

Furthermore, computational tools can be used for the rational design of new benzamide derivatives with specific biological activities. By performing virtual screening and molecular docking studies of designed compounds into the active sites of target proteins, researchers can predict their potential efficacy and prioritize synthetic efforts nih.govresearchgate.net. For example, benzamide derivatives have been designed as non-ulcerogenic anti-inflammatory agents by docking them into the active site of the COX-2 enzyme nih.gov. A similar approach could be used to design novel bioactive molecules based on the this compound scaffold. This integration of computational prediction and experimental validation will be a key driver of innovation in the field.

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-fluoro-N-(2-iodophenyl)benzamide?

To confirm the structural integrity and functional groups, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to identify aromatic protons, fluorine coupling, and iodine substitution patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect amide C=O stretching (~1650–1700 cm) and C-F vibrations (~1100–1250 cm).

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Example SCXRD parameters (orthorhombic system):

| Parameter | Value |

|---|---|

| Space group | P222 |

| a, b, c (Å) | 7.0982, 11.423, 18.949 |

| V (Å) | 1536.5 |

| Z | 4 |

Q. What are the optimal synthetic routes for this compound?

A typical pathway involves:

- Amide Coupling : React 4-fluorobenzoic acid with 2-iodoaniline using coupling agents like EDCI/HOBt in DMF.

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours at 25–50°C) .

Q. How does the iodine substituent influence the compound’s electronic properties?

The ortho-iodo group induces steric hindrance and electron-withdrawing effects, altering:

- Reactivity : Slows nucleophilic substitution due to steric bulk.

- Crystal Packing : Promotes halogen bonding (C–I···O/N interactions) observed in SCXRD studies .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound?

Use quantitative structure-property relationship (QSPR) models and density functional theory (DFT) :

Q. How to design experiments to study the bioactivity of this compound?

Apply factorial design to optimize variables:

Q. How to resolve discrepancies in reported biological activities of halogenated benzamides?

Address contradictions through:

- Cross-Validation : Replicate assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions.

- Structural Analog Analysis : Compare with derivatives (e.g., chloro/fluoro substitutions) to isolate iodine-specific effects .

- Theoretical Frameworks : Link observed bioactivity to steric/electronic parameters (e.g., Hammett constants) to establish structure-activity relationships .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.

- Temperature Control : Grow crystals at 4°C to reduce nucleation rates.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for halogenated benzamides?

- Methodological Review : Compare measurement techniques (e.g., shake-flask vs. HPLC).

- Environmental Factors : Account for pH (e.g., protonation of amide group) and ionic strength.

- Computational Reconciliation : Use COSMO-RS simulations to predict solubility under varied conditions .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesis?

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).

- Batch Consistency : Document reaction parameters (temperature, stirring rate) and characterize each batch via H NMR .

Q. How to integrate experimental and theoretical data for publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.